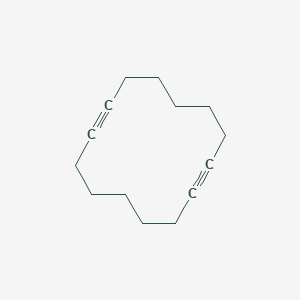

1,8-Cyclotetradecadiyne

Descripción general

Descripción

Synthesis Analysis

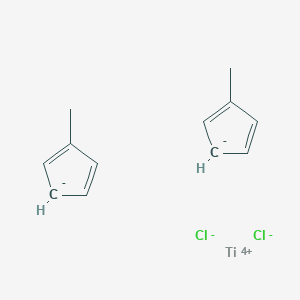

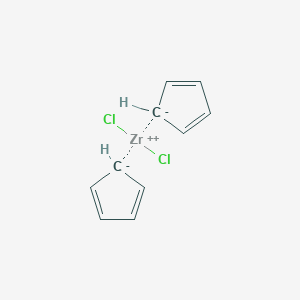

The synthesis of 1,8-Cyclotetradecadiyne and its derivatives has been extensively studied. For instance, the preparation and structural analysis of cyclotetradeca-4,11-diynone and related compounds demonstrate the versatility of diynes in ring formations and the potential for functionalization (Gleiter et al., 1997). Additionally, complexes of 1,8-cyclotetradecadiyne with molybdenum(II) and tungsten(II) have been synthesized, indicating the compound's ability to form stable complexes with transition metals (Armstrong & Baker, 1988).

Molecular Structure Analysis

The molecular structure of 1,8-Cyclotetradecadiyne and its derivatives has been elucidated through various analytical techniques, including X-ray crystallography. These studies reveal complex conformations and the impact of substituents on the overall molecular geometry (Hövermann et al., 2000).

Chemical Reactions and Properties

1,8-Cyclotetradecadiyne undergoes a range of chemical reactions, demonstrating its reactivity and potential as a precursor for more complex molecules. Reactions with transition metal carbonyl clusters, for example, have been shown to produce alkyne complexes with unique structures and properties (Yeh et al., 1999).

Aplicaciones Científicas De Investigación

Cyclodextrins and Drug Delivery

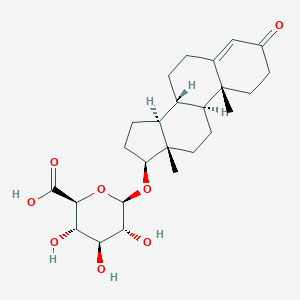

Cyclodextrins have been extensively studied for their ability to form inclusion complexes with various molecules, significantly enhancing the solubility, stability, and bioavailability of drugs. This property is utilized in pharmaceuticals to improve drug delivery systems, where cyclodextrins can increase the therapeutic efficacy and safety of medications by enhancing their pharmacokinetic profiles and reducing side effects (Challa et al., 2005).

Environmental Applications

Cyclodextrins are also known for their environmental applications, particularly in water and wastewater treatment. Their ability to form complexes with pollutants facilitates the removal of various contaminants, including organic compounds and heavy metals, from water bodies. This characteristic makes cyclodextrins valuable in efforts to mitigate environmental pollution and protect aquatic ecosystems (Crini & Morcellet, 2002).

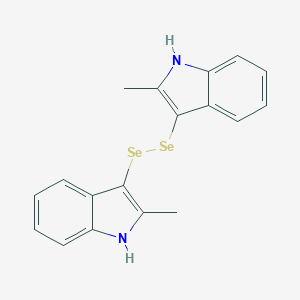

Cyclometalated Complexes

Cyclometalated complexes have garnered interest for their luminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and as photophysical probes. These complexes, which can include cyclotetradecadiyne-like structures as ligands, are investigated for their potential in electronic and photonic devices, offering insights into the development of new materials for technological applications (Chi & Chou, 2010).

Safety and Hazards

1,8-Cyclotetradecadiyne is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

cyclotetradeca-1,8-diyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-2-4-6-8-10-12-14-13-11-9-7-5-3-1/h1-5,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTCHBNCNJEJTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC#CCCCCCC#CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165515 | |

| Record name | 1,8-Cyclotetradecadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8-Cyclotetradecadiyne | |

CAS RN |

1540-80-3 | |

| Record name | 1,8-Cyclotetradecadiyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001540803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Cyclotetradecadiyne | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,8-Cyclotetradecadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-Cyclotetradecadiyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the structural characterization of 1,8-Cyclotetradecadiyne?

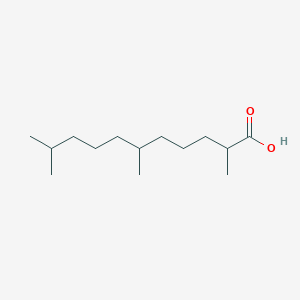

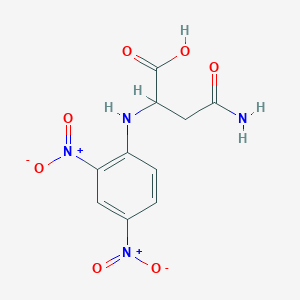

A1: 1,8-Cyclotetradecadiyne is a cyclic dialkyne with the molecular formula C14H20. While the provided abstracts do not detail specific spectroscopic data, they highlight its cyclic structure with two alkyne (triple bond) functionalities. Research suggests potential transannular interactions within the ring system, influencing its stability and reactivity [].

Q2: How does 1,8-Cyclotetradecadiyne interact with transition metals?

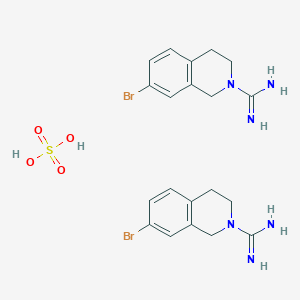

A2: Research indicates that 1,8-Cyclotetradecadiyne acts as a ligand, forming complexes with transition metals like silver(I) [, ], copper(I) [], and molybdenum(II) and tungsten(II) []. The interaction likely involves the alkyne groups coordinating to the metal center.

Q3: Can 1,8-Cyclotetradecadiyne be used to synthesize polymers?

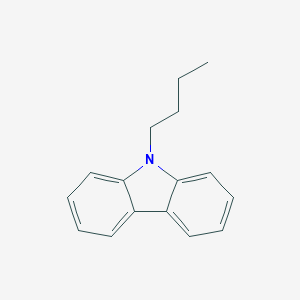

A3: Yes, 1,8-Cyclotetradecadiyne can serve as a building block for polymers. One study showcased its use in zirconocene coupling reactions, leading to polymers with linked macrocyclic rings within their main chain [].

Q4: Is there evidence of positional selectivity in reactions involving 1,8-Cyclotetradecadiyne?

A4: Yes, one study using n-butyllithium as a reagent demonstrated positional selectivity in the metalation of 1,8-Cyclotetradecadiyne []. This selectivity likely arises from the steric and electronic influences of the cyclic diyne structure.

Q5: Are there any studies investigating the catalytic properties of 1,8-Cyclotetradecadiyne complexes?

A5: While the provided abstracts don't delve into catalytic applications, the coordination of 1,8-Cyclotetradecadiyne to transition metals like cobalt [] suggests potential in this area. Transition metal complexes are widely known for their catalytic activity in various chemical transformations. Further research is needed to explore the specific catalytic properties and potential applications of these complexes.

Q6: What computational chemistry methods have been applied to study 1,8-Cyclotetradecadiyne?

A6: While the provided abstracts do not mention specific computational studies, the potential for transannular interactions [] suggests that techniques like molecular mechanics and quantum chemical calculations could be valuable. These methods could provide insights into the molecule's conformational preferences, electronic structure, and reactivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.